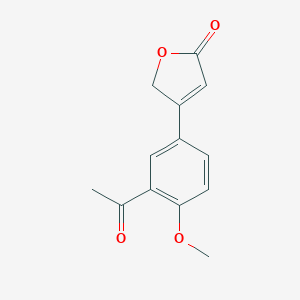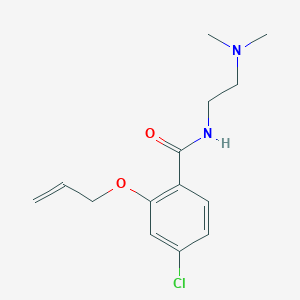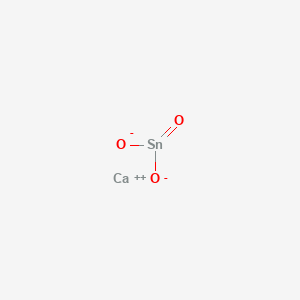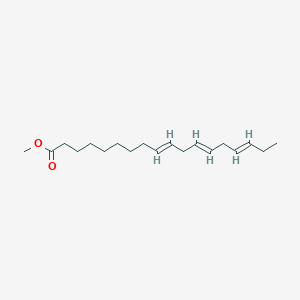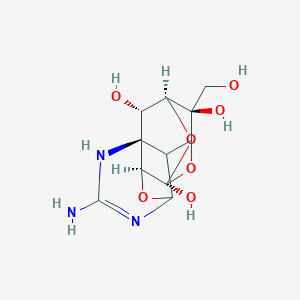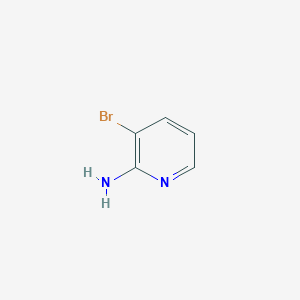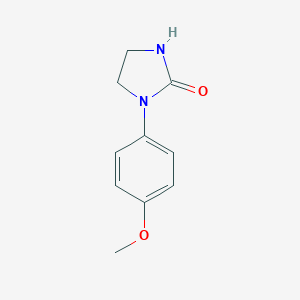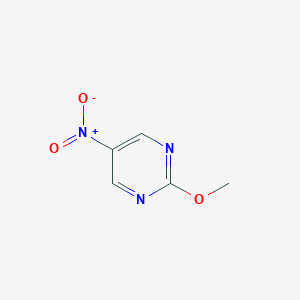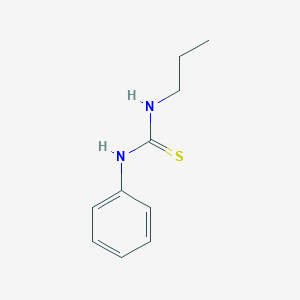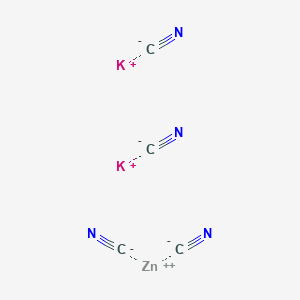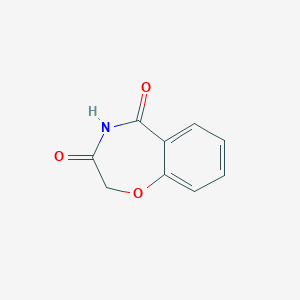![molecular formula C9H12O5 B076699 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) CAS No. 14087-25-3](/img/structure/B76699.png)
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is a cyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as D-ribose and is commonly used as a starting material for the synthesis of nucleosides, nucleotides, and other biologically active compounds.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI).
Mécanisme D'action
The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is not fully understood. However, it is believed that this compound acts as a precursor for the synthesis of nucleotides, which are essential for DNA and RNA synthesis. It is also believed to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) has been shown to have several biochemical and physiological effects. It is an essential component in the synthesis of nucleotides, which are necessary for DNA and RNA synthesis. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) in lab experiments is its availability and ease of synthesis. This compound is relatively easy to synthesize and is readily available from commercial sources. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI). One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and viral infections. Another area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Conclusion
In conclusion, 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is a cyclic organic compound that has potential applications in various fields of scientific research. Its ease of synthesis and availability make it an attractive starting material for the synthesis of nucleotides and other biologically active compounds. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) can be achieved through several methods. One of the most common methods is the hydrolysis of 1,3,5-tri-O-acetyl-D-ribofuranose using a strong acid such as hydrochloric acid. The resulting product is then purified by column chromatography to obtain the desired compound. Another method involves the reduction of 1,2-O-isopropylidene-D-ribose using sodium borohydride, followed by the acetylation of the resulting compound with acetic anhydride.
Applications De Recherche Scientifique
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of nucleotide synthesis. D-ribose, the starting material for the synthesis of nucleotides, is synthesized from 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI). This compound is also used in the synthesis of other biologically active compounds such as antiviral and anticancer agents.
Propriétés
Numéro CAS |
14087-25-3 |
|---|---|
Nom du produit |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) |
Formule moléculaire |
C9H12O5 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate |
InChI |
InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8+,9- |
Clé InChI |
PHNFXFOXZXFGGU-OJOKCITNSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@H]([C@@H]2[C@H]1O2)OC(=O)C |
SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
SMILES canonique |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Synonymes |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



